molecular formula C4H4F4O2 B2365489 3,3,4,4-Tetrafluorobutanoic acid CAS No. 1039939-83-7

3,3,4,4-Tetrafluorobutanoic acid

Cat. No.: B2365489
CAS No.: 1039939-83-7
M. Wt: 160.068
InChI Key: BOIWPRFABCZBDD-UHFFFAOYSA-N
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Description

3,3,4,4-Tetrafluorobutanoic acid is a fluorinated organic compound with the molecular formula C4H4F4O2 It is characterized by the presence of four fluorine atoms attached to the butanoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,3,4,4-tetrafluorobutanoic acid typically involves the fluorination of butanoic acid derivatives. One common method includes the reaction of butanoic acid with fluorinating agents under controlled conditions to introduce the fluorine atoms at the desired positions . The reaction conditions often require the use of solvents such as tetrahydrofuran and catalysts to facilitate the fluorination process.

Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorinating agents. The production process must ensure high purity and yield, often achieved through optimized reaction conditions and purification techniques .

Chemical Reactions Analysis

Types of Reactions: 3,3,4,4-Tetrafluorobutanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield fluorinated carboxylic acids, while reduction can produce fluorinated alcohols .

Scientific Research Applications

3,3,4,4-Tetrafluorobutanoic acid has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of 3,3,4,4-tetrafluorobutanoic acid involves its interaction with molecular targets through its fluorinated structure. The presence of fluorine atoms can enhance the compound’s stability, lipophilicity, and ability to interact with biological molecules. These interactions can affect various pathways and processes, making the compound useful in different applications .

Comparison with Similar Compounds

    3,3,4,4-Tetrafluorobutanol: A related compound with similar fluorination but differing in functional groups.

    3,3,4,4-Tetrafluorobutanal: Another similar compound with an aldehyde group instead of a carboxylic acid.

Uniqueness: 3,3,4,4-Tetrafluorobutanoic acid is unique due to its specific combination of fluorine atoms and a carboxylic acid group, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where these properties are advantageous .

Properties

IUPAC Name

3,3,4,4-tetrafluorobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4F4O2/c5-3(6)4(7,8)1-2(9)10/h3H,1H2,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOIWPRFABCZBDD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(=O)O)C(C(F)F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4F4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

160.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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